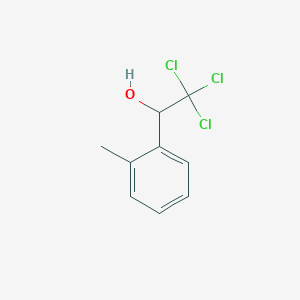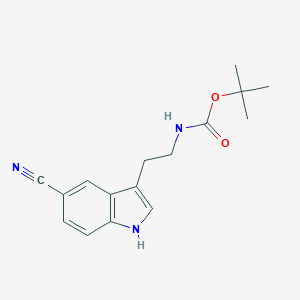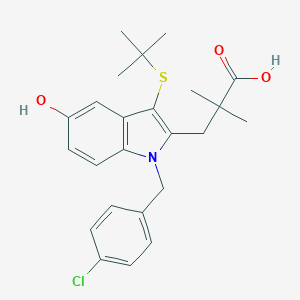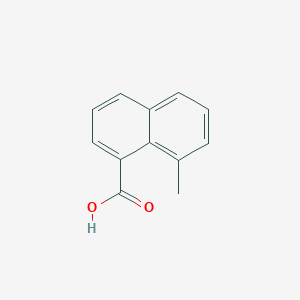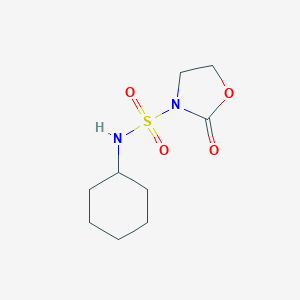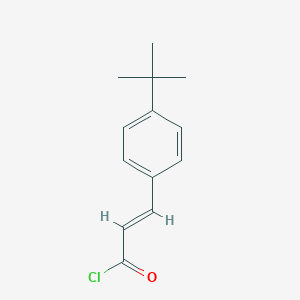
(2E)-3-(4-Tert-butylphenyl)acryloyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(4-Tert-butylphenyl)acryloyl chloride is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an acryloyl chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-Tert-butylphenyl)acryloyl chloride typically involves the reaction of 4-tert-butylbenzaldehyde with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The general reaction scheme is as follows: [ \text{4-tert-butylbenzaldehyde} + \text{acryloyl chloride} \xrightarrow{\text{base}} \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (2E)-3-(4-Tert-butylphenyl)acryloyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acryloyl chloride moiety can participate in nucleophilic substitution reactions, where the chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The double bond in the acryloyl group can undergo addition reactions with electrophiles or nucleophiles.
Polymerization: The compound can act as a monomer in polymerization reactions, forming polymers with specific properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Addition Reactions: Electrophiles like halogens or nucleophiles like water can be used under controlled conditions.
Polymerization: Initiators such as radical initiators or catalysts are used to facilitate polymerization.
Major Products:
Substitution Products: Depending on the nucleophile, products such as amides, esters, or thioesters are formed.
Addition Products: Halogenated or hydroxylated derivatives are common.
Polymers: Polymers with specific mechanical and chemical properties are obtained.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(4-Tert-butylphenyl)acryloyl chloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of bioconjugates.
Industry: It is used in the production of specialty chemicals, coatings, and advanced materials.
Wirkmechanismus
The mechanism of action of (2E)-3-(4-Tert-butylphenyl)acryloyl chloride involves its reactivity towards nucleophiles and electrophiles. The acryloyl chloride moiety is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of derivatives and polymers. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
- 4-tert-Butylphenyl acetate
- 4-tert-Butylphenoxyacetyl chloride
- 4-tert-Butylphenylacetic acid
Comparison:
- Reactivity: (2E)-3-(4-Tert-butylphenyl)acryloyl chloride is more reactive due to the presence of the acryloyl chloride moiety, compared to the relatively less reactive esters and acids.
- Applications: While similar compounds are used in various chemical syntheses, this compound’s unique reactivity makes it particularly valuable in polymer chemistry and the synthesis of complex organic molecules.
- Stability: The tert-butyl group provides steric protection, enhancing the stability of the compound compared to its analogs without such bulky groups.
Eigenschaften
IUPAC Name |
(E)-3-(4-tert-butylphenyl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO/c1-13(2,3)11-7-4-10(5-8-11)6-9-12(14)15/h4-9H,1-3H3/b9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBJAFJYVRUQCO-RMKNXTFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70578226 |
Source


|
| Record name | (2E)-3-(4-tert-Butylphenyl)prop-2-enoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176690-89-4 |
Source


|
| Record name | (2E)-3-(4-tert-Butylphenyl)prop-2-enoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
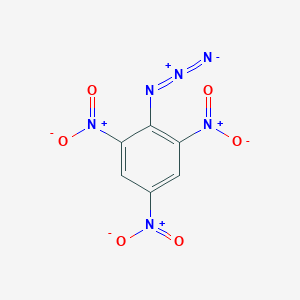

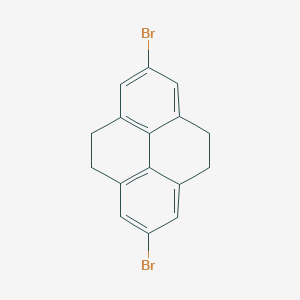
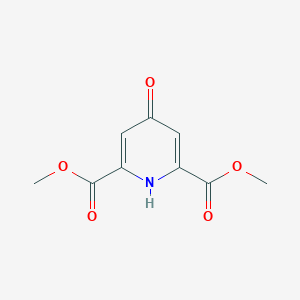
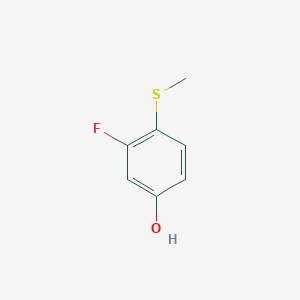
![tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B178305.png)
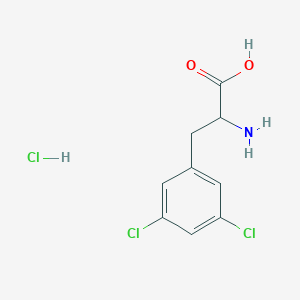
![1-[4-(Difluoromethoxy)phenyl]ethanamine](/img/structure/B178317.png)
